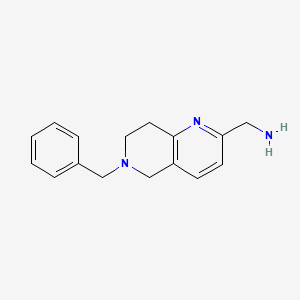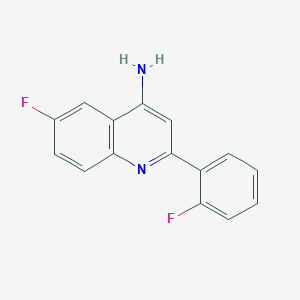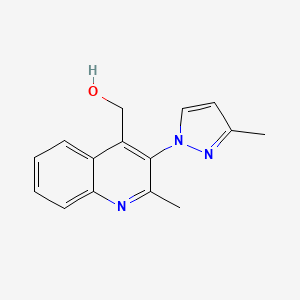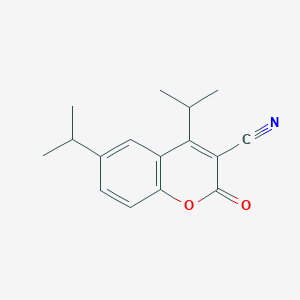![molecular formula C13H14N6 B11861816 1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides using reagents like formic acid or triethyl orthoformate.
Introduction of the 4-Ethylphenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-ethylphenyl is coupled with a halogenated pyrazolo[3,4-d]pyrimidine.
Hydrazinyl Group Addition:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting protein kinases involved in cell growth and proliferation.
Biological Studies: It has been investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Chemical Biology: The compound is used as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds also exhibit diverse biological activities and are synthesized using similar cyclization methods.
Thieno[2,3-d]pyrimidines: Known for their antimicrobial and anticancer properties, these compounds share structural similarities with pyrazolo[3,4-d]pyrimidines.
Pyrido[2,3-d]pyrimidines: These derivatives are explored for their potential as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H14N6 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
[1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-2-9-3-5-10(6-4-9)19-13-11(7-17-19)12(18-14)15-8-16-13/h3-8H,2,14H2,1H3,(H,15,16,18) |
InChI Key |
RURWMMDWKSGEHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





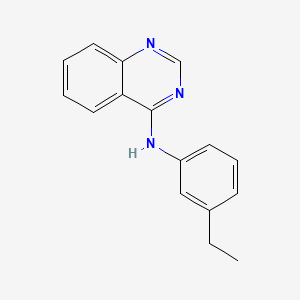
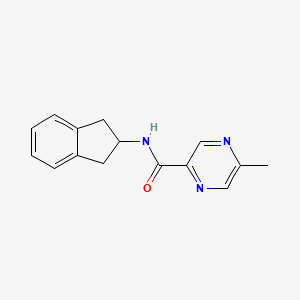
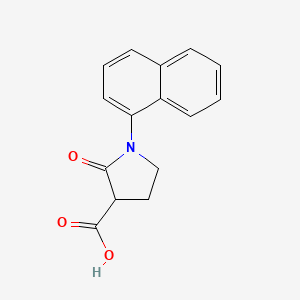
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
